Physicochemical Differentiation: XLogP of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine vs. Ortho- and Para-Fluoro Isomers
The lipophilicity of 4-(3-fluorophenyl)-1,3-thiazol-2-amine (meta-fluoro) is predicted to be XLogP = 2.4 [1], a value that lies intermediate between its ortho-fluoro isomer (4-(2-fluorophenyl)-1,3-thiazol-2-amine; predicted n20D = 1.64, pKb = 3.65) [2] and its para-fluoro analog (4-(4-fluorophenyl)-1,3-thiazol-2-amine) . While direct experimental XLogP values for the ortho and para isomers are not uniformly available from primary literature, the meta-substitution pattern is known in drug design to modulate molecular planarity and electronic distribution, which can influence membrane permeability and off-target binding [3].
| Evidence Dimension | Lipophilicity (Predicted XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.4 |
| Comparator Or Baseline | Ortho-fluoro isomer: predicted pKb = 3.65, n20D = 1.64; Para-fluoro isomer: data not reported |
| Quantified Difference | Not directly comparable; meta-fluoro XLogP is 2.4, a moderate value within the 4-arylthiazol-2-amine series. |
| Conditions | Predicted computational value; in silico model not specified. |
Why This Matters
For procurement in early-stage drug discovery, a predicted XLogP of 2.4 indicates favorable drug-like lipophilicity (Lipinski's Rule of 5 recommends XLogP ≤ 5), suggesting this scaffold offers a balanced starting point for optimization of absorption and distribution properties compared to more or less lipophilic isomers.
- [1] BaseChem. 4-(3-fluorophenyl)-1,3-thiazol-2-amine: Predicted XLogP. Compound Page. View Source
- [2] Santa Cruz Biotechnology. 4-(2-fluorophenyl)-1,3-thiazol-2-amine (CAS 145029-82-9). Technical Datasheet. View Source
- [3] Sun, M. et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLOS ONE, 12(3), e0174006. View Source
